molecular formula C16H22O4 B8080578 Ethyl 6-(4-ethylphenoxy)-2-oxohexanoate

Ethyl 6-(4-ethylphenoxy)-2-oxohexanoate

Cat. No.: B8080578
M. Wt: 278.34 g/mol
InChI Key: JUBZUIIUXDXSFO-UHFFFAOYSA-N
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Description

Ethyl 6-(4-ethylphenoxy)-2-oxohexanoate is an α-keto ester derivative featuring a 4-ethylphenoxy substituent at the 6-position of the hexanoate backbone. The 4-ethylphenoxy group likely influences lipophilicity and metabolic stability, which are critical for drug design .

Properties

IUPAC Name

ethyl 6-(4-ethylphenoxy)-2-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-3-13-8-10-14(11-9-13)20-12-6-5-7-15(17)16(18)19-4-2/h8-11H,3-7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBZUIIUXDXSFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCCC(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)OCCCCC(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Ethyl 6-(4-ethylphenoxy)-2-oxohexanoate” involves multiple steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic route typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and functional group modifications. Each step is carefully monitored to maintain the purity and yield of the compound.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This involves the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is then purified using techniques such as crystallization, distillation, or chromatography to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

“Ethyl 6-(4-ethylphenoxy)-2-oxohexanoate” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or the removal of oxygen.

    Substitution: In this reaction, one functional group in the compound is replaced by another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving “this compound” often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions might need an inert atmosphere to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the type of reaction and the conditions used. For instance, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol or an amine.

Scientific Research Applications

“Ethyl 6-(4-ethylphenoxy)-2-oxohexanoate” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.

    Industry: “this compound” is utilized in various industrial processes, such as the production of polymers, dyes, and other chemical products.

Mechanism of Action

The mechanism by which “Ethyl 6-(4-ethylphenoxy)-2-oxohexanoate” exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved in these interactions are studied to understand the compound’s effects at a molecular level.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 6-(4-ethylphenoxy)-2-oxohexanoate with structurally or functionally related compounds, highlighting key differences in substituents, synthesis methods, and biological activities:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Activities Synthesis Yield (if reported) References
This compound 4-ethylphenoxy at C6, ethyl ester C₁₆H₂₀O₄ Hypothesized applications in drug intermediates; limited direct data N/A
Ethyl 2-oxohexanoate No aromatic substituent C₈H₁₄O₃ Intermediate in biocatalysis; used in stereoselective reductions (e.g., to α-hydroxy esters) 95% (biphasic synthesis)
Methyl 6-(2-methoxyphenoxy)-2-oxohexanoate 2-methoxyphenoxy at C6, methyl ester C₁₅H₁₈O₅ Discontinued research compound; structural analog with altered lipophilicity N/A
Ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate 4-chloro-2-fluorophenyl at C6 C₁₄H₁₆ClFO₃ Pharmaceutical intermediate; high purity (97%) reported N/A
Ethyl 6-(4-methoxyphenyl)-2-oxo-4-phenylcyclohex-3-enecarboxylate Cyclohexene ring with aryl substituents C₂₂H₂₂O₄ Anticancer and anti-inflammatory activity; synthesized via Michael addition (70% yield) 70%
Ethyl 6-(5-(thiadiazolylamino)-6-oxohexanoate) Thiadiazole and hydroxamic acid groups C₁₄H₂₀N₄O₄S Evaluated for enzyme inhibition (FTIR C=O, NH stretches) 58%

Key Observations:

Structural Variations: Aromatic Substituents: The 4-ethylphenoxy group in the target compound contrasts with halogenated (e.g., chloro-fluoro in ) or methoxy-substituted (e.g., ) analogs. These modifications affect electronic properties and binding interactions. Ester Groups: Methyl esters (e.g., ) exhibit lower metabolic stability compared to ethyl esters, which are more resistant to esterase hydrolysis .

Synthesis Methods: Ethyl 2-oxohexanoate derivatives are often synthesized via biphasic systems (e.g., 1a/butyl acetate) or Michael additions, achieving yields up to 95% . Cyclohexenone analogs (e.g., ) require condensation of chalcones with ethyl acetoacetate under basic conditions.

Ethyl 2-oxohexanoate derivatives are pivotal in biocatalysis, enabling enantioselective reductions to chiral alcohols .

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